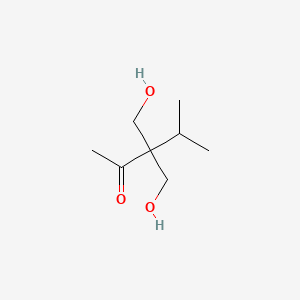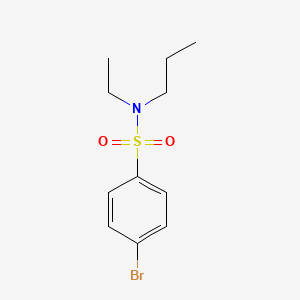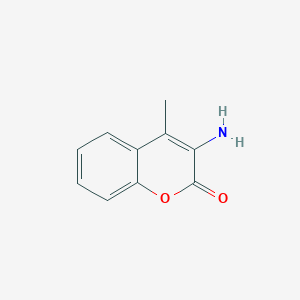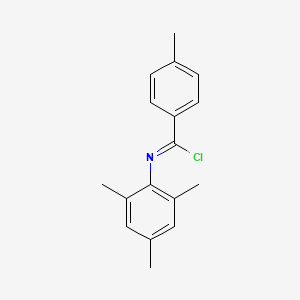
3,3-Bis(hydroxymethyl)-4-methylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(hydroxymethyl)-4-methylpentan-2-one is an organic compound with the molecular formula C8H16O3 It is a derivative of pentan-2-one, featuring two hydroxymethyl groups at the 3-position and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(hydroxymethyl)-4-methylpentan-2-one can be achieved through several methods. One common approach involves the reaction of pentane-2,4-dione with formaldehyde. This reaction typically requires acidic or basic conditions to facilitate the formation of the hydroxymethyl groups . The reaction can be summarized as follows:
Pentane-2,4-dione+Formaldehyde→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups and the use of catalysts to enhance the reaction efficiency. The use of green solvents and mild conditions is also emphasized to ensure environmentally friendly processes .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(hydroxymethyl)-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl groups under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Bis(hydroxymethyl)-4-methylpentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of hyperbranched polymers and other advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Bis(hydroxymethyl)oxetane: Another compound with hydroxymethyl groups, but with an oxetane ring structure.
Pentane-2,4-dione: The parent compound without the hydroxymethyl groups.
Bis(hydroxymethyl)furans: Compounds with similar hydroxymethyl functionality but different ring structures.
Uniqueness
3,3-Bis(hydroxymethyl)-4-methylpentan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and material science.
Propiedades
| 113836-71-8 | |
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
3,3-bis(hydroxymethyl)-4-methylpentan-2-one |
InChI |
InChI=1S/C8H16O3/c1-6(2)8(4-9,5-10)7(3)11/h6,9-10H,4-5H2,1-3H3 |
Clave InChI |
BJEPLODEXUSLSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CO)(CO)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14301477.png)
![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)


![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)


![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)



